molecular formula C10H20N2O2 B6242047 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one CAS No. 103755-84-6

3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one

Cat. No. B6242047
CAS RN: 103755-84-6
M. Wt: 200.3
InChI Key:
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Description

3-[3-(Diethylamino)propyl]-1,3-oxazolidin-2-one (DEPO) is an organic compound that belongs to the class of oxazolidinones. It is a heterocyclic compound that is composed of an oxazolidine ring and a diethylamino group. DEPO has a wide range of applications in both scientific research and industrial applications. It is used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a pharmaceutical intermediate. In addition, DEPO has several biochemical and physiological effects that are being explored in the research field.

Scientific Research Applications

3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is used in a variety of scientific research applications. It is often used as a catalyst in organic reactions, such as the synthesis of peptides, peptidomimetics, and other organic compounds. 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is also used as a pharmaceutical intermediate in the synthesis of drugs, and as a reagent in the synthesis of polymers. In addition, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has been used in the synthesis of nanomaterials, such as metal-organic frameworks and carbon nanotubes.

Mechanism of Action

The mechanism of action of 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is not fully understood. However, it is believed that 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one acts as a Lewis acid, which can catalyze a variety of organic reactions. Specifically, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is thought to act as a proton donor, which can facilitate the formation of new bonds between molecules and increase the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one have not been extensively studied. However, it has been shown to have some effects on the body. Specifically, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can have a variety of effects, including increased alertness and improved cognitive function. In addition, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has been shown to have some anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a versatile reagent that can be used in a variety of organic reactions. In addition, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is relatively stable, and can be stored for long periods of time without degradation. However, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has some limitations. It is a relatively strong acid, which can lead to the formation of byproducts in some reactions. In addition, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one can be toxic if ingested, and should be handled with care.

Future Directions

The potential applications of 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one are still being explored. One potential application is in the synthesis of polymers and nanomaterials. 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one can be used as a catalyst in the synthesis of polymers, and can also be used to create metal-organic frameworks and carbon nanotubes. In addition, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has potential applications in the pharmaceutical industry. It can be used as a pharmaceutical intermediate in the synthesis of drugs, and its anti-inflammatory and anti-bacterial effects could be explored further. Finally, 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one could be used to create new and improved catalysts for organic reactions.

Synthesis Methods

3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one can be synthesized through a variety of methods. One of the most common methods is the reaction between diethylamine and methyl 2-oxazoline-5-carboxylate. This reaction is typically carried out in a solvent such as ethanol or methanol, and can be catalyzed by a base such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction between diethylamine and other 2-oxazolines, or the reaction between diethylamine and 2-oxazoline-5-carboxylic acid. The yields of these reactions vary depending on the reaction conditions and the reactants used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one involves the reaction of diethylamine with 3-chloropropionyl chloride to form 3-(diethylamino)propionyl chloride. This intermediate is then reacted with ethylene oxide to form 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one.", "Starting Materials": [ "Diethylamine", "3-chloropropionyl chloride", "Ethylene oxide" ], "Reaction": [ "Step 1: Diethylamine is reacted with 3-chloropropionyl chloride in the presence of a base such as triethylamine to form 3-(diethylamino)propionyl chloride.", "Step 2: 3-(Diethylamino)propionyl chloride is then reacted with ethylene oxide in the presence of a catalyst such as zinc chloride to form 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one." ] }

CAS RN

103755-84-6

Product Name

3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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